1-Spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylprop-2-en-1-one
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Description
“1-Spiro[3H-1,4-benzoxazine-2,4’-oxane]-4-ylprop-2-en-1-one” is a complex organic compound. It’s a derivative of benzoxazine, a type of heterocyclic compound . Benzoxazines are known for their wide range of biological activities and are being developed as potential new drugs .
Synthesis Analysis
The synthesis of benzoxazine derivatives has been studied extensively. For instance, 8-Aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1,6,7-triones react with 2-aminobenzenethiol to give 3’-aroyl-4’-hydroxy-1’-(2-hydroxyethyl)spiro[benzo[b][1,4]thiazine-2,2’-pyrrole]-3,5’(1’H,4H)-diones . This reaction was carried out in 1,4-dioxane at room temperature .Molecular Structure Analysis
The structure of the products was confirmed by XRD analysis . The pyrrole ring is planar within 0.01 Å. The thiazine ring has a distorted boat conformation, and the C4 and C5 atoms deviate from the N2C6C7S1 plane by 0.60 and 0.31 Å, respectively .Chemical Reactions Analysis
The first stage of the reaction involves the addition of the SH group of o-aminothiophenol to the carbon atom in the 3a position of hetereno[e]pyrrole-2,3-diones . At the second stage, the amino group attacks the lactone C4=O group .Physical and Chemical Properties Analysis
The synthesized compounds are colorless or light yellow high-melting crystals . They are readily soluble in DMSO, DMF, and other organic solvents, poorly soluble in alkanes, and insoluble in water .Future Directions
The future directions for “1-Spiro[3H-1,4-benzoxazine-2,4’-oxane]-4-ylprop-2-en-1-one” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities of benzoxazine derivatives, this compound could be a promising candidate for drug development .
Properties
IUPAC Name |
1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-14(17)16-11-15(7-9-18-10-8-15)19-13-6-4-3-5-12(13)16/h2-6H,1,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLPEOLXIZMEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2(CCOCC2)OC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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